molecular formula C20H23BrN2O2S B11549532 O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate

Cat. No.: B11549532
M. Wt: 435.4 g/mol
InChI Key: NEPFAOCMTBOLAG-UHFFFAOYSA-N
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Description

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate: is a chemical compound with the following structural formula:

Structure: C19H22BrNO2S\text{Structure: } \text{C}_{19}\text{H}_{22}\text{BrNO}_2\text{S} Structure: C19​H22​BrNO2​S

This compound belongs to the class of boronic acids and is characterized by its unique combination of functional groups. Boronic acids are versatile intermediates in organic synthesis and have applications in various fields.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Bromination: Starting from aniline, bromination at the para position yields 4-bromoaniline.

    Carbonylation: The bromoaniline is then treated with phosgene or a carbonylating agent to form the corresponding isocyanate.

    Boronic Acid Formation: The isocyanate reacts with phenylboronic acid to form the boronic acid derivative.

    Thioacylation: Finally, the thioacylation of the boronic acid with dipropan-2-ylcarbamothioate completes the synthesis.

Industrial Production::

Chemical Reactions Analysis

Reactions::

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions::

    Boronic Acid Coupling: Phenylboronic acid, palladium catalyst, and base.

    Thioacylation: Dipropan-2-ylcarbamothioate, acid catalyst.

Major Products:: The major products depend on the specific reaction conditions. For example, the oxidation of the boronic acid yields the phenol derivative.

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As a versatile intermediate for building more complex molecules.

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Materials Science: For functional materials and sensors.

Mechanism of Action

The exact mechanism of action is context-dependent. its boronic acid moiety may interact with enzymes or receptors, affecting biological processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups (e.g., boronic acids, thioesters) share some properties. Notable examples include:

Properties

Molecular Formula

C20H23BrN2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-di(propan-2-yl)carbamothioate

InChI

InChI=1S/C20H23BrN2O2S/c1-13(2)23(14(3)4)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-14H,1-4H3,(H,22,24)

InChI Key

NEPFAOCMTBOLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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